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Compound of Interest

Compound Name: Dicyclopropylethanedione

Cat. No.: B15342902

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available crystallographic data for
dicyclopropylethanedione (CsH100:2). The information presented is compiled from existing
literature and structural databases, offering a foundational understanding of the solid-state
conformation and packing of this molecule. While a comprehensive set of atomic coordinates
and detailed experimental protocols from the primary literature were not publicly accessible,
this document summarizes the core crystallographic parameters and provides a generalized
experimental workflow.

Crystallographic Data Summary

The crystal structure of dicyclopropylethanedione has been determined by X-ray diffraction.
The key crystallographic parameters are summarized in the tables below. These data provide
the fundamental geometric framework of the crystal lattice and the individual molecules within
it.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value
Empirical Formula CsH1002
Formula Weight 138.16 g/mol
Crystal System Monoclinic
Space Group P21/n
Molecules per Unit Cell (2) 2

Table 2: Unit Cell Dimensions
Parameter Value (A)
a 6.317
b 9.990
c 6.078
Parameter Value (°)
a 90
B 90.34
Y 90
Parameter Value (A3)
Volume 383.4

Note: Detailed bond lengths, bond angles, and torsion angles for dicyclopropylethanedione
were not available in the publicly accessible literature. This information is typically found within
the full experimental section of the original publication or in the associated Crystallographic
Information File (CIF) deposited with the Cambridge Structural Database (CSD).

Molecular Conformation and Packing
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The crystallographic analysis reveals that the dicyclopropylethanedione molecule possesses
a center of symmetry in the crystal lattice. The two carbonyl (CO) groups adopt a trans
conformation relative to each other. Furthermore, each carbonyl group is oriented cis with
respect to the adjacent cyclopropane ring, resulting in a bisected conformation. This specific
arrangement minimizes steric hindrance and dictates the intermolecular interactions within the

crystal.

Experimental Protocols: A Generalized Workflow

While the specific experimental details for the structural analysis of dicyclopropylethanedione
were not available, a general methodology for such an analysis is presented below. This
workflow outlines the typical steps involved in determining the crystal structure of a small
organic molecule.
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Generalized workflow for crystal structure determination.
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Signaling Pathways and Logical Relationships

As this guide focuses on the static crystal structure of a small molecule, there are no
associated signaling pathways to depict. The logical relationship in this context is the
experimental workflow leading to the final structural model, as illustrated in the diagram above.

Conclusion

The available data indicates that dicyclopropylethanedione crystallizes in the monoclinic
space group P21/n with two molecules per unit cell. The molecule adopts a centrosymmetric
conformation with trans carbonyl groups, each bisecting the adjacent cyclopropane ring. For
researchers and drug development professionals, this foundational structural information can
inform computational modeling, conformational analysis, and the design of derivatives with
specific solid-state properties. Access to the full crystallographic dataset, likely through the
Cambridge Structural Database, would be necessary for a more in-depth quantitative analysis
of the molecular geometry.

¢ To cite this document: BenchChem. [Structural Analysis of Dicyclopropylethanedione
Crystals: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15342902#structural-analysis-of-
dicyclopropylethanedione-crystals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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